4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide
CAS No.: 361159-73-1
Cat. No.: VC4299829
Molecular Formula: C24H25N3O5S2
Molecular Weight: 499.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361159-73-1 |
|---|---|
| Molecular Formula | C24H25N3O5S2 |
| Molecular Weight | 499.6 |
| IUPAC Name | N-benzo[e][1,3]benzothiazol-2-yl-4-[bis(2-methoxyethyl)sulfamoyl]benzamide |
| Standard InChI | InChI=1S/C24H25N3O5S2/c1-31-15-13-27(14-16-32-2)34(29,30)19-10-7-18(8-11-19)23(28)26-24-25-22-20-6-4-3-5-17(20)9-12-21(22)33-24/h3-12H,13-16H2,1-2H3,(H,25,26,28) |
| Standard InChI Key | KWYZBPWFRRVSBX-UHFFFAOYSA-N |
| SMILES | COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |
Introduction
Synthesis
The synthesis of 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide would likely involve several steps, including the preparation of the naphtho[1,2-d]thiazol-2-amine and the bis(2-methoxyethyl)sulfamoyl chloride. These intermediates would then be coupled to form the final product. The synthesis process might involve reactions such as amidation and sulfamoylation.
Biological Activity
Compounds with similar structures, such as those containing thiazole or sulfamoyl groups, have shown potential biological activities, including antimicrobial and anticancer properties. For example, thiazole derivatives have been explored for their antimicrobial and anticancer activities due to their ability to interact with biological targets . Similarly, sulfamoyl-containing compounds have been studied for their potential in drug development .
| Activity | Description |
|---|---|
| Antimicrobial Activity | Potential activity against bacterial and fungal pathogens due to the presence of thiazole and sulfamoyl groups. |
| Anticancer Activity | Possible activity against cancer cell lines, given the structural similarity to compounds known to exhibit anticancer properties. |
Research Findings
While specific research findings on 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide are not available, related compounds have shown promising results in biological assays. For instance, thiazole-based compounds have demonstrated antimicrobial and anticancer activities through molecular docking studies and in vitro assays .
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